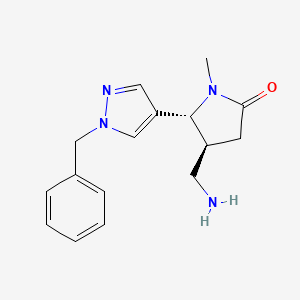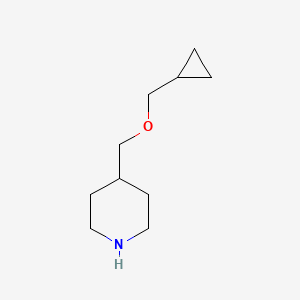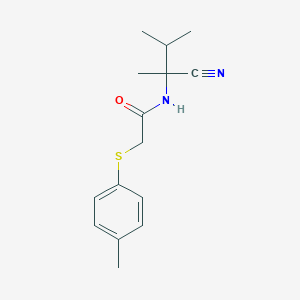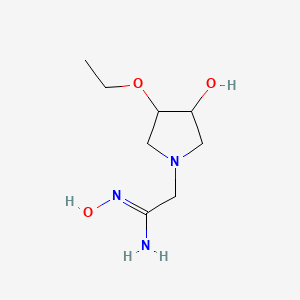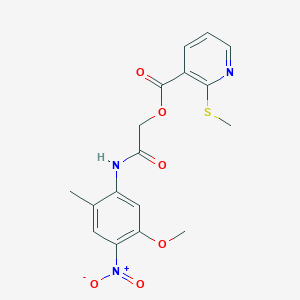
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrophenyl group, a nicotinate ester, and a methylthio substituent, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The starting materials often include 5-methoxy-2-methyl-4-nitroaniline and 2-(methylthio)nicotinic acid. The synthesis may proceed through the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Esterification: Formation of the ester bond between the carboxylic acid and the alcohol group.
Amination: Introduction of the amino group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The nitrophenyl group may play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methyl-4-nitrophenyl isocyanate
- 5-Methoxy-2-methyl-4-nitroaniline
Uniqueness
2-((5-Methoxy-2-methyl-4-nitrophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H17N3O6S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O6S/c1-10-7-13(20(23)24)14(25-2)8-12(10)19-15(21)9-26-17(22)11-5-4-6-18-16(11)27-3/h4-8H,9H2,1-3H3,(H,19,21) |
Clé InChI |
GVAAOSTZDXWYDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)COC(=O)C2=C(N=CC=C2)SC)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13354493.png)
![6-(4-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354502.png)
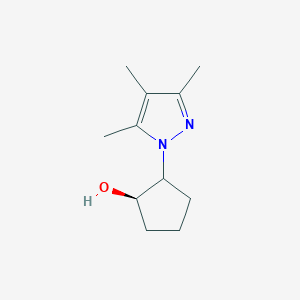
![N-[3-(azepan-1-ylsulfonyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13354523.png)
![N-[(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide](/img/structure/B13354524.png)
